Cas no 876-31-3 (4-(Cyanomethyl)benzonitrile)

4-(Cyanomethyl)benzonitrile structure
4-(Cyanomethyl)benzonitrile structure
商品名:4-(Cyanomethyl)benzonitrile
CAS番号:876-31-3
MF:C9H6N2
メガワット:142.157341480255
MDL:MFCD00060305
CID:40164
PubChem ID:136686

4-(Cyanomethyl)benzonitrile 化学的及び物理的性質

名前と識別子

    • 4-Cyanomethylbenzonitrile
    • 4-Cyanophenylacetonitrile
    • 4-(Cyanomethyl)benzonitrile
    • 4-CYANOPHENYLACETONITRILE 97
    • Benzeneacetonitrile, 4-cyano-
    • p-Tolunitrile, .alpha.-cyano-
    • p-Cyanobenzylcyanide
    • 4-cyanobenzeneacetonitrile
    • .alpha.-Cyano-p-tolunitrile
    • QILKKAFYAFEWGU-UHFFFAOYSA-N
    • NSC97215
    • 4-Cyanbenzylcyanide
    • .alpha.,4-Dicyanotoluene
    • Benzeneacetonitrile,4-cyano-
    • 4-(cyanomethyl) benzonitrile
    • KSC658O8L
    • 4-(Cyanomethyl)benzonitrile #
    • Z
    • 4-Cyanobenzeneacetonitrile (ACI)
    • p-Tolunitrile, α-cyano- (7CI, 8CI)
    • (p-Cyanophenyl)acetonitrile
    • 1-Cyano-4-(cyanomethyl)benzene
    • 4-Cyanobenzyl cyanide
    • NSC 97215
    • α-Cyano-p-tolunitrile
    • α-Cyano-p-toluonitrile
    • MFCD00060305
    • SCHEMBL249189
    • DTXCID00158994
    • CS-W016428
    • J-650295
    • JJ55PFL4NS
    • 4-Cyanobenzylcyanide
    • 876-31-3
    • alpha,4-Dicyanotoluene
    • TS-7253
    • AKOS000157345
    • p-Tolunitrile, alpha-cyano-
    • D78185
    • DTXSID40236503
    • EN300-1843175
    • SY066728
    • alpha-Cyano-p-tolunitrile
    • NSC-97215
    • UNII-JJ55PFL4NS
    • 4-Cyanophenylacetonitrile, 97%
    • DB-000225
    • MDL: MFCD00060305
    • インチ: 1S/C9H6N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5H2
    • InChIKey: QILKKAFYAFEWGU-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C=CC(CC#N)=CC=1

計算された属性

  • せいみつぶんしりょう: 142.053098g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.6
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 142.053098g/mol
  • 単一同位体質量: 142.053098g/mol
  • 水素結合トポロジー分子極性表面積: 47.6Ų
  • 重原子数: 11
  • 複雑さ: 206
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.056
  • ゆうかいてん: 100-104 °C (lit.)
  • ふってん: 180-181℃
  • フラッシュポイント: 71°(160°F)
  • 屈折率: 1.499
  • PSA: 47.58000
  • LogP: 1.62436
  • ようかいせい: 未確定

4-(Cyanomethyl)benzonitrile セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302,H312,H332
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22
  • セキュリティの説明: S36
  • 危険物標識: Xn
  • リスク用語:R20/21/22

4-(Cyanomethyl)benzonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-(Cyanomethyl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM154179-10g
4-(cyanomethyl)benzonitrile
876-31-3 95%
10g
$164 2022-05-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045478-25g
4-(Cyanomethyl)benzonitrile
876-31-3 98%
25g
¥210.00 2024-04-27
abcr
AB304561-10 g
4-Cyanobenzylcyanide, 98%; .
876-31-3 98%
10g
€104.00 2023-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005944-5g
4-(Cyanomethyl)benzonitrile
876-31-3 97%
5g
¥81 2024-05-21
TRC
C990110-100mg
4-(Cyanomethyl)benzonitrile
876-31-3
100mg
$64.00 2023-05-18
Chemenu
CM154179-10g
4-(cyanomethyl)benzonitrile
876-31-3 95%
10g
$164 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AL444-1g
4-(Cyanomethyl)benzonitrile
876-31-3 95+%
1g
99.0CNY 2021-07-12
Apollo Scientific
OR908031-1g
4-(Cyanomethyl)benzonitrile
876-31-3 98+%
1g
£15.00 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C124217-5g
4-(Cyanomethyl)benzonitrile
876-31-3 97%
5g
¥139.90 2023-09-03
Chemenu
CM154179-5g
4-(cyanomethyl)benzonitrile
876-31-3 95%
5g
$109 2022-05-27

4-(Cyanomethyl)benzonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: 1,4-Dioxane ;  16 h, 110 °C
リファレンス
Nickel-Catalyzed Cyanation of Aryl Thioethers
Delcaillau, Tristan; et al, Organic Letters, 2021, 23(18), 7018-7022

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Palladium, dichlorobis[tris(2-methylphenyl) phosphite-P]-, (SP-4-1)- Solvents: m-Xylene
リファレンス
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Zinc fluoride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  8 - 18 h, 90 °C
リファレンス
Trimethylsilylacetonitrile - First Update to document cited in CA149:223168
Watt, David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Cuprous iodide Solvents: Toluene ;  0.0167 h, rt; 20 h, 180 °C; 180 °C → rt
リファレンス
Copper-catalyzed cyanation of benzyl chlorides with non-toxic K4[Fe(CN)6]
Ren, Yunlai; et al, Tetrahedron Letters, 2012, 53(23), 2825-2827

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Zinc fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  8 h, 90 °C; 90 °C → rt
リファレンス
Mild Palladium-Catalyzed Selective Monoarylation of Nitriles
Wu, Lingyun; et al, Journal of the American Chemical Society, 2005, 127(45), 15824-15832

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  rt; 16 h, 125 °C; 125 °C → rt
リファレンス
Two-Step Cyanomethylation Protocol: Convenient Access to Functionalized Aryl- and Heteroarylacetonitriles
Lindsay-Scott, Peter J.; et al, Organic Letters, 2015, 17(3), 476-479

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium perchlorate Solvents: Dimethylformamide ;  6 - 8 h, 30 °C
リファレンス
Cyanation and cyanomethylation of trimethylammonium salts via electrochemical cleavage of C-N bonds
Kong, Xianqiang; et al, Organic Chemistry Frontiers, 2022, 9(5), 1288-1294

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ;  overnight, rt
リファレンス
Triphenylamino α-Cyanovinyl- and Cyanoaryl-Based Fluorophores: Solvatochromism, Aggregation-Induced Emission and Electrochemical Properties
Balasaravanan, Rajendiran; et al, Asian Journal of Organic Chemistry, 2016, 5(3), 399-410

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Palladium catalyzed reaction of aryl bromides with cyanomethyltributyltin. Aromatic cyanomethylation
Kosugi, Masanori; et al, Chemistry Letters, 1984, (9), 1511-12

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Zinc fluoride Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  Phosphorane, tricyclohexyl[(dicyclohexylphosphino)(2,6-diethoxyphenyl)methylene]… Solvents: Dimethylformamide ,  Cyclopentyl methyl ether ;  1 h, rt
1.2 40 h, 60 °C
リファレンス
Computer-Driven Development of Ylide Functionalized Phosphines for Palladium-Catalyzed Hiyama Couplings
Goebel, Jonas F.; et al, Angewandte Chemie, 2023, 62(9),

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water ;  5 h, 60 °C
リファレンス
Defluorinative transformation of (2,2,2-trifluoroethyl)arenes catalyzed by the phosphazene base t-Bu-P2
Shigeno, Masanori ; et al, Journal of Organic Chemistry, 2023, 88(3), 1796-1802

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Water ;  18 h, rt
リファレンス
Direct C(sp3)-H Cyanation Enabled by a Highly Active Decatungstate Photocatalyst
Kim, Kunsoon ; et al, Organic Letters, 2021, 23(14), 5501-5505

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  0 °C; 1 h, rt
1.2 Solvents: Dimethyl sulfoxide ;  2.5 h, rt → 90 °C
1.3 Solvents: Water ;  8 h, 90 °C → reflux; reflux → rt; 10 h, rt
リファレンス
Scaffold hopping in discovery of HIV-1 non-nucleoside reverse transcriptase inhibitors: from CH(CN)-DABOs to CH(CN)-DAPYs
Li, Ting-Ting; et al, Molecules, 2020, 25(7),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
リファレンス
Rapid and Simple Access to α-(Hetero)arylacetonitriles from Gem-Difluoroalkenes
Zhang, Jun-Qi; et al, Organic Letters, 2022, 24(2), 786-790

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: 1-Phenylethylamine Solvents: Dimethyl sulfoxide ;  12 h, 110 °C
リファレンス
Cleavage of the Carbon-Carbon Triple Bonds of Arylacetylenes for the Synthesis of Arylnitriles without a Metal Catalyst
Lin, Yuanguang; et al, European Journal of Organic Chemistry, 2016, 2016(18), 3056-3059

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Photo- and electroluminescent properties of cyano-substituted styryl derivatives and synthesis of CN-PPV model compounds containing an alkoxy spacer for OLEDs
Ryu, Hosuk; et al, Tetrahedron, 2006, 62(26), 6236-6247

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ,  Water ;  16 h, 130 °C
リファレンス
Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation
Velcicky, Juraj; et al, Journal of the American Chemical Society, 2011, 133(18), 6948-6951

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Tellurium ,  Sodium borohydride Solvents: Ethanol
リファレンス
The reduction of α,β-unsaturated nitriles and α-halonitriles with sodium hydrogen telluride
Blay, Gonzalo; et al, Tetrahedron, 1996, 52(25), 8611-8618

4-(Cyanomethyl)benzonitrile Raw materials

4-(Cyanomethyl)benzonitrile Preparation Products

4-(Cyanomethyl)benzonitrile 関連文献

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Amadis Chemical Company Limited
(CAS:876-31-3)4-(Cyanomethyl)benzonitrile
A862498
清らかである:99%
はかる:100g
価格 ($):156.0